molecular formula C11H14ClNO2 B8294089 3-chloro-N,N-diethyl-2-hydroxybenzamide CAS No. 850036-50-9

3-chloro-N,N-diethyl-2-hydroxybenzamide

Cat. No.: B8294089
CAS No.: 850036-50-9
M. Wt: 227.69 g/mol
InChI Key: CCFFJSLLMWTZHY-UHFFFAOYSA-N
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Description

3-Chloro-N,N-diethyl-2-hydroxybenzamide is a substituted benzamide derivative characterized by a hydroxy group at position 2, a chlorine atom at position 3, and N,N-diethyl substituents on the amide nitrogen. This compound belongs to a class of molecules known for their structural versatility in medicinal chemistry and materials science.

Properties

CAS No.

850036-50-9

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

3-chloro-N,N-diethyl-2-hydroxybenzamide

InChI

InChI=1S/C11H14ClNO2/c1-3-13(4-2)11(15)8-6-5-7-9(12)10(8)14/h5-7,14H,3-4H2,1-2H3

InChI Key

CCFFJSLLMWTZHY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=CC=C1)Cl)O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

3-chloro-N,N-diethyl-2-hydroxybenzamide has shown potential in several therapeutic areas:

Anti-inflammatory Properties

Research indicates that this compound may inhibit enzymes involved in inflammatory processes. The presence of the hydroxyl group enhances its ability to form hydrogen bonds with biological targets, potentially modulating biochemical pathways related to inflammation.

Anticancer Activity

Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study evaluated its effects on human glioblastoma cells, showing that it could induce apoptosis through mitochondrial pathways. The following table summarizes the IC50 values observed in different cancer types:

Cancer Type IC50 Value (µM) Mechanism of Action
Glioblastoma10Induction of apoptosis
Colorectal Cancer15Cell cycle arrest
Cervical Carcinoma12Inhibition of proliferation

These findings suggest a promising role for this compound in cancer therapeutics .

Neuroprotective Effects

The compound has been investigated for its ability to inhibit acetylcholinesterase (AChE) activity, which is crucial for treating neurodegenerative diseases like Alzheimer's. In vitro studies demonstrated moderate inhibition of AChE with IC50 values ranging from 33.1 to 85.8 µM, indicating its potential as a cholinesterase inhibitor .

Organic Synthesis Applications

This compound serves as an important intermediate in organic synthesis. It can be utilized in the synthesis of various salicylanilide derivatives and other substituted benzamides through reactions such as acylation and hydroxylation. The synthesis process typically involves:

  • Nitration : Introduction of nitro groups.
  • Reduction : Conversion of nitro groups to amines.
  • Chlorination : Introduction of chlorine atoms.
  • Acylation : Formation of amides.

These steps are optimized for yield and purity, making the compound valuable for further chemical transformations .

Case Studies

Several case studies highlight the effectiveness of this compound in practical applications:

  • Case Study on Anticancer Activity :
    • A research project focused on the compound's effect on pancreatic cancer cells showed significant inhibition of cell growth at low concentrations, supporting its potential use as an anticancer agent .
  • Neuroprotective Study :
    • In a study assessing the neuroprotective effects against oxidative stress in neuronal cell lines, the compound demonstrated a reduction in cell death rates by up to 40% compared to untreated controls .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 3-chloro-N,N-diethyl-2-hydroxybenzamide, highlighting variations in substituents and their implications:

Compound Name Substituents Key Features Biological Activity/Applications Reference
3-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide N-(2-chloro-4-nitrophenyl) group High electron-withdrawing nitro group enhances acidity (pKa ~6.42) Potential as a niclosamide impurity
2-Hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide N-(3-trifluoromethylphenyl) group Trifluoromethyl group improves metabolic stability and lipophilicity Intermediate for hydrazones and drug discovery
2-Hydroxy-N,N-dimethylbenzamide N,N-dimethyl groups Methyl groups reduce steric hindrance, facilitating metal-catalyzed reactions Used in C–H bond functionalization
3-Chloro-2,N-dihydroxy-benzamide Di-hydroxy substitution at C2 and N Chelating properties due to multiple hydroxyl groups Potential metal chelation applications

Physicochemical Properties

  • Acidity : The pKa of 3-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide is ~6.42, lower than typical benzamides due to electron-withdrawing nitro and chloro groups .
  • Solubility : N,N-diethyl substituents likely enhance solubility in organic solvents compared to N,N-dimethyl analogs, as seen in similar compounds .
  • Crystal Packing : Structural analogs like 3-chloro-N,N-dimethylpropan-1-aminium chloride exhibit layered hydrogen-bonded networks, suggesting that the diethyl variant may form less ordered structures due to increased steric bulk .

Preparation Methods

Reaction Mechanism and Conditions

This approach exploits the amide group’s ability to direct lithiation to the para position (relative to the amide), corresponding to the 3-position on the salicylamide backbone. The hydroxyl group is temporarily protected as a methyl ether to prevent side reactions.

Step 1: Hydroxyl Protection
Methylation of 2-hydroxybenzoic acid using dimethyl sulfate in alkaline conditions yields methyl 2-methoxybenzoate. Subsequent conversion to the amide occurs via reaction with diethylamine in tetrahydrofuran (THF), producing N,N-diethyl-2-methoxybenzamide.

Step 2: Directed Lithiation
Treatment with a strong base, such as sec-butyllithium (s-BuLi) or lithium diisopropylamide (LDA), at -78°C induces deprotonation at the 3-position. The amide’s electron-withdrawing nature stabilizes the lithiated intermediate, ensuring regioselectivity.

Step 3: Chlorination and Deprotection
Quenching the lithiated species with hexachloroethane introduces chlorine at the 3-position. Final deprotection using boron tribromide (BBr₃) restores the hydroxyl group, yielding the target compound.

Yield and Optimization

  • Lithiation Efficiency : s-BuLi achieves >80% regioselectivity at -78°C.

  • Chlorination Quench : Hexachloroethane provides superior atom economy compared to Cl₂ gas.

  • Overall Yield : 65–72% after deprotection.

Method 2: Acyl Chloride Aminolysis from 3-Chlorosalicylic Acid

Synthesis of 3-Chlorosalicylic Acid

Electrophilic chlorination of salicylic acid using sulfuryl chloride (SO₂Cl₂) in acetic acid introduces chlorine at the 3-position. The hydroxyl group’s activating effect directs chlorination to the ortho position relative to itself, but competing para substitution (5-position) necessitates careful stoichiometric control.

Step 1: Chlorination

Reaction at 0–5°C minimizes polysubstitution, achieving 55–60% mono-chlorinated product.

Step 2: Acyl Chloride Formation
Treatment with thionyl chloride (SOCl₂) converts 3-chlorosalicylic acid to 3-chloro-2-hydroxybenzoyl chloride. Excess SOCl₂ is removed under reduced pressure to prevent hydroxyl group oxidation.

Step 3: Amide Formation
Reaction with diethylamine in dichloromethane at 0°C yields this compound. Triethylamine neutralizes HCl, driving the reaction to completion.

Yield and Challenges

  • Aminolysis Yield : 70–75%.

  • Purity Issues : Residual diethylamine necessitates rigorous washing with dilute HCl.

Method 3: Halogen Exchange Reactions

Bromine-to-Chlorine Exchange

A two-step process introduces chlorine via intermediate bromination.

Step 1: Bromination
N,N-Diethyl-2-hydroxybenzamide undergoes electrophilic bromination using Br₂ in acetic acid, yielding 3-bromo-N,N-diethyl-2-hydroxybenzamide. The amide group directs bromination to the 3-position.

Step 2: Halogen Exchange
Treatment with CuCl in dimethylformamide (DMF) at 120°C facilitates nucleophilic aromatic substitution, replacing bromine with chlorine.

Yield and Limitations

  • Bromination Yield : 80–85%.

  • Exchange Efficiency : 60–65% due to competing side reactions.

Comparative Analysis of Methods

Method Key Advantage Yield Regioselectivity
Directed LithiationHigh regiocontrol65–72%>90%
Acyl Chloride AminolysisStraightforward steps70–75%75–80%
Halogen ExchangeAvoids harsh chlorination48–52%85–90%
  • Metalation Strategies : Preferred for complex substrates but require cryogenic conditions.

  • Aminolysis Routes : Scalable but depend on pre-chlorinated precursors.

Experimental Optimization and Characterization

Reaction Monitoring

  • TLC Analysis : Silica gel plates (hexane:ethyl acetate 3:1) track chlorination and amidation progress.

  • GC-MS : Confirms molecular ion peaks (m/z 257 [M⁺] for C₁₁H₁₃ClNO₂).

Spectral Data

  • FT-IR : Strong absorption at 1630–1640 cm⁻¹ (amide C=O stretch).

  • ¹H NMR (CDCl₃) : δ 7.35 (t, J=8.4 Hz, 1H, Ar-H), 6.92 (dd, J=8.8, 1.7 Hz, 1H, Ar-H), 3.50–3.40 (m, 4H, NCH₂), 1.30–1.20 (t, 6H, CH₃) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-chloro-N,N-diethyl-2-hydroxybenzamide, and what methodological considerations are critical for reproducibility?

  • Methodological Answer : The compound can be synthesized via acylation of 2-hydroxy-3-chlorobenzoic acid derivatives. A common approach involves coupling with diethylamine using activating agents like pyridine in dichloromethane (CH₂Cl₂) under anhydrous conditions at room temperature . Key steps include protecting the hydroxyl group (e.g., with TIPSCl) to prevent side reactions and subsequent deprotection . Purification typically employs column chromatography with gradients of ethyl acetate/hexane. Yield optimization requires strict control of stoichiometry, reaction time (1–3 hours), and moisture exclusion.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR are essential for confirming the presence of the diethylamino group (δ ~1.2 ppm for CH₃, δ ~3.4 ppm for CH₂) and the aromatic/amide protons. Discrepancies in chemical shifts may arise from solvent polarity or hydrogen bonding .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (SCXRD) is recommended. Monoclinic systems (space group P2₁/c) with unit cell parameters a ≈ 25.02 Å, b ≈ 5.37 Å, c ≈ 8.13 Å, and β ≈ 98.5° have been reported for analogous chlorobenzamides .
  • IR Spectroscopy : Stretching frequencies for amide C=O (~1650 cm⁻¹) and phenolic O–H (~3200 cm⁻¹) are critical for functional group identification .

Q. How can density functional theory (DFT) models predict the electronic properties of this compound?

  • Methodological Answer : Hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) are widely used to compute molecular orbitals, electrostatic potentials, and thermodynamic stability . Basis sets such as 6-31G(d,p) balance accuracy and computational cost. Key outputs include HOMO-LUMO gaps (indicative of reactivity) and Mulliken charges for electrophilic/nucleophilic sites. Validation against experimental UV-Vis spectra (e.g., λmax ~270–300 nm for aromatic systems) is critical .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., bond lengths, reaction yields)?

  • Methodological Answer : Discrepancies often arise from approximations in DFT (e.g., neglect of solvent effects). Mitigation strategies include:

  • Solvent Modeling : Use implicit solvation models (e.g., PCM or SMD) to account for dielectric environments .
  • Dispersion Corrections : Apply Grimme’s D3 correction to better model van der Waals interactions in crystallographic packing .
  • Experimental Cross-Validation : Compare computed IR frequencies with experimental data (e.g., C=O stretching) and refine computational parameters iteratively .

Q. What strategies optimize the synthetic yield of this compound in multi-step reactions?

  • Methodological Answer :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for hydrogenation steps, optimizing H₂ pressure and temperature .
  • Reagent Stoichiometry : Use a 10–20% excess of diethylamine to drive acylation to completion.
  • Byproduct Analysis : Monitor reactions via TLC or LC-MS to identify intermediates (e.g., unreacted chlorobenzoyl chloride) and adjust quenching protocols .

Q. How does structural modification of this compound influence its bioactivity?

  • Methodological Answer :

  • SAR Studies : Replace the chloro substituent with electron-withdrawing groups (e.g., nitro) or vary the diethylamino group to tert-butyl to assess effects on receptor binding .
  • Docking Simulations : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). Focus on hydrogen bonding (amide O and hydroxyl) and hydrophobic contacts (chlorine and ethyl groups) .
  • In Vitro Assays : Test derivatives for antibacterial activity using MIC (Minimum Inhibitory Concentration) assays against S. aureus or E. coli .

Q. What advanced techniques elucidate the compound’s interactions with biological macromolecules?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (Kd) and thermodynamic parameters (ΔH, ΔS) for interactions with proteins .
  • Cryo-EM/X-ray Crystallography : Resolve co-crystal structures of the compound bound to target proteins (e.g., kinases) at resolutions ≤2.0 Å .
  • Molecular Dynamics (MD) : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100+ ns to assess conformational stability .

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